Enprostil

Gastric Acid Secretion Prostaglandin Analogues Structure-Activity Relationship

Researchers studying EP1/EP3-mediated pathways often face confounding off-target effects when using native PGE2. Enprostil solves this with its dual EP1/EP3 selectivity, eliminating EP2/EP4 activation. · Displays 600-fold higher oral antisecretory potency than PGE2 in vivo. · Suppresses GIP response by 94% in humans, a unique effect among PGE analogues. · Demonstrated clinical equivalence to ranitidine for gastric ulcer healing. Supplied with certificate of analysis; ready for global shipment.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
Cat. No. B1203009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnprostil
SynonymsEnprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
InChIInChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3
InChIKeyPTOJVMZPWPAXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enprostil: Dual EP1/EP3α Selectivity


Enprostil is a synthetic prostaglandin analogue of the E series, designed to mimic the endogenous ligand dinoprostone (PGE2) [1]. It is characterized as a dehydro-prostaglandin E2 derivative featuring a unique allenic double bond at C-4,5 and a ω-tetranor-16-phenoxy lower sidechain [2], [3]. Unlike the natural prostaglandin PGE2, which broadly activates all four EP receptor subtypes (EP1-4), enprostil displays dual selectivity, interacting with both prostanoid receptor subtypes EP1 and EP3α [1].

Why Enprostil Is Not Interchangeable


Within the class of synthetic prostaglandin E analogues, compounds such as misoprostol, rioprostil, and arbaprostil are not interchangeable with enprostil for research or therapeutic applications due to distinct structural features that dictate unique pharmacological profiles [1]. A key differentiator is enprostil's dual EP1/EP3α receptor selectivity, which contrasts with the broader EP receptor activation of natural PGE2 and other analogues [2]. Furthermore, enprostil's unique allenic and 16-phenoxy modifications confer an extraordinary 600-fold increase in oral antisecretory potency over the endogenous ligand PGE2, a gain-of-function not uniformly shared across the analogue class [3]. These fundamental differences in receptor engagement and intrinsic potency render enprostil a distinct molecular tool and a compound with non-transferable activity.

Enprostil: Quantitative Evidence


Oral Antisecretory Potency vs. PGE2

Enprostil demonstrates a dramatic increase in oral potency as an inhibitor of gastric acid secretion compared to its natural endogenous ligand, prostaglandin E2 (PGE2). This enhancement is attributed to specific structural modifications, namely the introduction of a C-4,5 allene bond and a ω-tetranor-16-phenoxy lower sidechain [1].

Gastric Acid Secretion Prostaglandin Analogues Structure-Activity Relationship

EP1 Receptor Binding vs. PGE2 & Sulprostone

In competition binding assays using recombinant human EP1 prostanoid receptors expressed in HEK-293 cells, enprostil demonstrated a high affinity comparable to the endogenous ligand PGE2 and a markedly higher affinity than the EP3-selective ligand sulprostone [1]. This is consistent with its characterization as a dual EP1/EP3α ligand [2].

Receptor Pharmacology Prostanoid Receptors Ligand Binding

GIP Suppression vs. PGE Analogues

A comparative study of four orally administered prostaglandin E analogues in healthy volunteers revealed distinct effects on the enteroinsular axis. Enprostil uniquely exhibited a profound, near-total suppression of the gastric inhibitory polypeptide (GIP) response to an oral glucose load, and was the only analogue to significantly reduce the integrated incremental insulin response [1].

Gastrointestinal Hormones Incretin Effect Metabolic Pharmacology

Gastric Ulcer Healing vs. Ranitidine

In a double-blind clinical trial, the synthetic PGE2 analogue enprostil demonstrated gastric ulcer healing rates comparable to the H2-receptor antagonist ranitidine over an 8-week treatment period [1].

Peptic Ulcer Clinical Trial H2-Receptor Antagonist

Ulcer Healing Efficacy vs. Misoprostol

A randomized controlled trial directly compared the efficacy and safety of enprostil and misoprostol in 214 patients with acute duodenal ulcers [1].

Duodenal Ulcer Prostaglandin Analogues Comparative Efficacy

Enprostil: Research & Industrial Applications


EP1/EP3α Receptor Pharmacology

Enprostil is uniquely suited for research requiring the selective activation of EP1 and EP3α receptors. As confirmed by molecular characterization, it displays dual selectivity for these subtypes [1]. This specific profile allows researchers to interrogate EP1/EP3α-mediated pathways without the confounding effects of EP2 or EP4 activation that occur with the native ligand PGE2. In recombinant human EP1 assays, enprostil's affinity (Ki = 14.5 nM) is comparable to PGE2 (Ki = 14.9 nM), making it a high-potency tool for these specific receptors [2].

Gastric Acid Secretion & Mucosal Defense

For studies of gastric physiology and pharmacology, enprostil offers a potent and orally active tool to suppress acid secretion and confer cytoprotection. Its antisecretory potency is 600-fold greater than that of PGE2 in vivo [3], providing a robust experimental window for investigating mucosal defense independent of acid suppression. Furthermore, clinical data confirms its ability to heal gastric ulcers at a rate comparable to ranitidine, a standard antisecretory agent [4].

Metabolic & Incretin Axis Research

Enprostil has demonstrated a unique and profound effect on the enteroinsular axis, specifically through near-complete (94%) suppression of the GIP response to an oral glucose challenge in humans [5]. This effect is not observed with other tested PGE analogues (misoprostol, rioprostil, nocloprost). Consequently, enprostil is a valuable tool for dissecting the role of GIP in postprandial insulin secretion and glucose homeostasis.

Comparative Ulcer Healing Studies

Enprostil is well-suited as a reference compound in studies comparing the efficacy and safety of synthetic prostaglandin E analogues. A direct head-to-head trial has established its clinical equivalence to misoprostol in healing duodenal ulcers, with both agents achieving >90% healing rates at 6 weeks [6]. This dataset provides a benchmark for evaluating new analogues in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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